molecular formula C15H23ClN2O4 B554314 (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride CAS No. 26348-68-5

(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride

Cat. No.: B554314
CAS No.: 26348-68-5
M. Wt: 330.81 g/mol
InChI Key: JRPJBBBQIKFKEB-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride is a synthetic organic compound often used in chemical and pharmaceutical research. This compound is notable for its role as an intermediate in the synthesis of various biologically active molecules, including peptides and amino acid derivatives. Its structure includes a methyl ester, an amino group, and a benzyloxycarbonyl-protected amino group, making it a versatile building block in organic synthesis.

Mechanism of Action

Target of Action

The primary target of (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride, also known as Z-LYS-OME HCL, is the amino group of lysine residues in peptide chains . The compound interacts with these targets during the process of peptide synthesis, where it plays a crucial role in the assembly of peptides with specific sequences and structures .

Mode of Action

The compound acts by temporarily blocking the reactivity of the lysine amino group, allowing for selective reactions at other sites within the peptide chain . Its mechanism of action involves the formation of a stable amide bond with the lysine amino group, which prevents unwanted side reactions during peptide synthesis . This process is known as “protection” in peptide synthesis, where the compound serves as a protecting group for the amino group of lysine .

Biochemical Pathways

The compound’s action affects the biochemical pathway of peptide synthesis. By blocking the reactivity of the lysine amino group, it allows for the controlled and precise assembly of peptides with specific sequences and structures .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in the resulting peptides that are synthesized. By serving as a protecting group for the lysine amino group, the compound enables the synthesis of peptides with specific sequences and structures . This can facilitate the production of peptides for various applications, from research to pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride typically involves several steps:

    Starting Material: The synthesis begins with L-lysine, an essential amino acid.

    Protection of Amino Group: The amino group of L-lysine is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.

    Esterification: The carboxyl group of the protected lysine is then esterified using methanol and an acid catalyst to form the methyl ester.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.

    Purification: Techniques such as crystallization, filtration, and chromatography are used to purify the final product.

    Quality Control: Analytical methods like HPLC and NMR spectroscopy are employed to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The benzyloxycarbonyl group can be removed under hydrogenation conditions to yield the free amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Deprotection: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Various electrophiles can be used, such as acyl chlorides or alkyl halides, under basic conditions.

Major Products

    Hydrolysis: Produces the corresponding carboxylic acid.

    Deprotection: Yields the free amine.

    Substitution: Forms substituted amides or alkylated amines, depending on the electrophile used.

Scientific Research Applications

(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.

    Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.

    Bioconjugation: Employed in the preparation of bioconjugates for targeted drug delivery.

    Enzyme Inhibition Studies: Utilized in the design of enzyme inhibitors for biochemical research.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 6-amino-2-(((tert-butoxycarbonyl)amino)hexanoate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.

    (S)-Methyl 6-amino-2-(((fluorenylmethoxycarbonyl)amino)hexanoate: Uses a fluorenylmethoxycarbonyl (Fmoc) protecting group.

    (S)-Methyl 6-amino-2-(((acetoxy)carbonyl)amino)hexanoate: Features an acetoxycarbonyl protecting group.

Uniqueness

(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride is unique due to its specific protecting group, which offers distinct advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective deprotection is crucial.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

methyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(9-5-6-10-16)17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPJBBBQIKFKEB-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCCN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCCN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475072
Record name Methyl N~2~-[(benzyloxy)carbonyl]-L-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26348-68-5
Record name Methyl N~2~-[(benzyloxy)carbonyl]-L-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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